4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the cyano group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol is commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) mutations.
Neuroprotection: Derivatives of this compound have shown potential as neuroprotective and anti-neuroinflammatory agents.
Anticancer Research: The compound and its derivatives have been evaluated for their cytotoxic activities against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the kinase, thereby blocking its activity and inhibiting cell proliferation . Molecular docking studies have shown favorable interactions with active residues of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carboxylate
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a precursor for various biologically active molecules makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H9N3S |
---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
4,6-dimethyl-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3S/c1-5-7(4-9)6(2)11-8(10-5)12-3/h1-3H3 |
InChI-Schlüssel |
BPHGAZUXVPWUBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)SC)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.